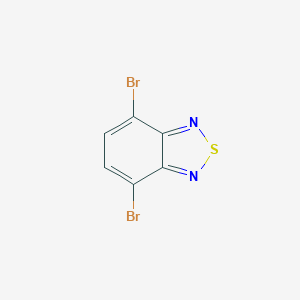

4,7-Dibromo-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOWHLLJXAECMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347828 | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15155-41-6 | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,7-Dibromo-2,1,3-benzothiadiazole synthesis from o-phenylenediamine

An In-depth Technical Guide on the Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole from o-Phenylenediamine (B120857)

Introduction

This compound is a critical building block in the fields of materials science and drug development. As an electron-deficient aromatic heterocycle, it is extensively used as a monomer for synthesizing conductive polymers and small molecules for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes.[1][2][3][4] Its derivatives are key components in high-performance materials like PCDTBT and PCPDTBT.[3]

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, starting from the commercially available precursor, o-phenylenediamine. The process involves a two-step reaction sequence: the initial cyclization to form the 2,1,3-benzothiadiazole (B189464) core, followed by a regioselective dibromination. Detailed experimental protocols for each step are provided, along with tabulated quantitative data and workflow visualizations to support researchers in their synthetic endeavors.

Overall Synthetic Pathway

The synthesis is a two-step process. First, o-phenylenediamine undergoes a condensation reaction with a sulfur source, typically thionyl chloride, to form the heterocyclic intermediate, 2,1,3-benzothiadiazole. This intermediate is then subjected to electrophilic aromatic substitution to install bromine atoms at the 4 and 7 positions of the benzene (B151609) ring.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 2,1,3-Benzothiadiazole

The foundational step is the construction of the benzothiadiazole heterocycle. This is efficiently achieved by reacting o-phenylenediamine with thionyl chloride.

Experimental Protocol

A well-established method for this cyclization reaction yields the product in high purity and quantity.[1]

-

In a suitable reaction vessel, dissolve o-phenylenediamine in a solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of thionyl chloride (SOCl₂) to the cooled solution with continuous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield crude 2,1,3-benzothiadiazole.

-

The product can be further purified by recrystallization or column chromatography. This method readily prepares the intermediate in yields of 85% or higher.[1]

Step 2: Synthesis of this compound

The bromination of the 2,1,3-benzothiadiazole core occurs regioselectively at the 4 and 7 positions.[2][5][6] Two primary methods are widely employed: the conventional Br₂/HBr system and a modern alternative using N-Bromosuccinimide (NBS).

Method A: Conventional Bromination with Br₂/HBr

This classic method, pioneered by Pilgram et al., remains a robust and common procedure.[5][7] It involves the use of elemental bromine in hydrobromic acid at elevated temperatures.

This protocol is adapted from a published procedure.[8]

-

Charge a round-bottom flask with 2,1,3-benzothiadiazole (2.72 g, 20 mmol) and 45% hydrobromic acid (6 mL).

-

Heat the mixture to reflux with stirring.

-

Slowly add bromine (9.6 g, 60 mmol) to the refluxing mixture.

-

As the product begins to precipitate, add an additional portion of hydrobromic acid (5 mL) to maintain stirrability.

-

Continue heating under reflux for an additional 2.5 hours.

-

Cool the mixture to room temperature and filter the resulting solid precipitate.

-

Wash the collected solid thoroughly with water to remove residual acid.

-

The crude product is then purified by recrystallization from chloroform (B151607) to afford this compound as white needle-like crystals.

Method B: Alternative Bromination with N-Bromosuccinimide (NBS)

An alternative pathway utilizes N-bromosuccinimide (NBS) as the bromine source under strongly acidic conditions at room temperature.[5][7] This method can be advantageous when access to elemental bromine is limited and is considered relatively less hazardous.[5]

This protocol is based on a detailed report yielding high purity product.[5]

-

In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 2,1,3-benzothiadiazole (5.00 g, 36.72 mmol).

-

Add 96% concentrated sulfuric acid (100 mL) followed by chloroform (100 mL). Stir the mixture for 20 minutes at room temperature to ensure complete dissolution.

-

Add N-bromosuccinimide (NBS) (14.38 g, 80.78 mmol, 2.2 equivalents) portion-wise to the solution, maintaining the temperature with a water bath.

-

Stir the reaction mixture vigorously for 24 hours at room temperature under a nitrogen atmosphere.

-

Carefully pour the mixture into a beaker containing ice (500 g).

-

Separate the organic (chloroform) layer and wash it sequentially with 10% sodium thiosulfate (B1220275) solution, 10% sodium hydroxide (B78521) solution, and saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) for 15 minutes.

-

Filter the mixture and remove the solvent using a rotary evaporator to obtain the solid product.

-

Purify the crude solid by recrystallization from a chloroform:hexane (2:1) solution to yield off-white crystals of this compound.

Data Presentation

Comparison of Bromination Protocols

| Parameter | Method A (Conventional) | Method B (Alternative) | Reference |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | [5][8] |

| Solvent/Medium | 45-48% Hydrobromic Acid (HBr) | Chloroform / Conc. H₂SO₄ | [5][8] |

| Temperature | Reflux (100-130 °C) | Room Temperature | [5][8] |

| Reaction Time | ~3-6 hours | 24 hours | [5][8] |

| Reported Yield | 90% | 95.3% | [5][8] |

Characterization Data for this compound

| Property | Value | Reference |

| Appearance | Off-white crystalline solid | [5] |

| Melting Point | 163-168 °C | [9] |

| ¹H-NMR (CDCl₃) | δ ~7.74 ppm (singlet, 2H) | [5] |

| ¹³C-NMR (CDCl₃) | δ ~153.0 (C-3a, C-7a), 132.4 (C-5, C-6), 113.9 (C-4, C-7) ppm | [5] |

Experimental Workflow Visualization

The general laboratory workflow for the synthesis and purification of this compound is outlined below. It encompasses the key stages from reaction setup to final product characterization.

Caption: General laboratory workflow for synthesis and purification.

References

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ossila.com [ossila.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bromination of 2,1,3-benzothiadiazoles | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,7-Dibromo-2,1,3-benzothiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-2,1,3-benzothiadiazole is a halogenated heterocyclic organic compound that has garnered significant interest in the fields of materials science and organic electronics.[1][2] Its electron-deficient benzothiadiazole core, coupled with the reactive bromine atoms, makes it a versatile building block for the synthesis of a wide array of functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and key reactions, and a discussion of its primary applications. While the broader class of benzothiadiazole derivatives has been explored for various biological activities, the specific applications of this compound in drug development are not extensively documented in current literature.[1][3][4][5][6][7][8][9]

Physical and Chemical Properties

This compound typically appears as a white to light yellow or orange crystalline powder.[3][10] It is stable under ambient conditions and should be stored in an inert atmosphere.[11]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂N₂S | [9] |

| Molecular Weight | 293.97 g/mol | [9] |

| Melting Point | 186 - 191 °C | [3][12][13] |

| Boiling Point | 326.6 ± 22.0 °C (Predicted) | [12][13] |

| Appearance | White to light yellow/orange crystalline powder | [3][10] |

| Solubility | Soluble in toluene (B28343) and DMSO.[2][14][15] Limited solubility data is available for other common organic solvents. | [2][14][15] |

| Density | 2.229 ± 0.06 g/cm³ (Predicted) | [12] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Source(s) |

| ¹H | CDCl₃ | 7.73 (s, 2H) | [16] |

| ¹³C | CDCl₃ | 153.0, 132.4, 113.9 | [17] |

UV-Vis Absorption and Fluorescence Spectroscopy

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the bromination of 2,1,3-benzothiadiazole (B189464). Two primary protocols are widely used:

Protocol 1: Bromination using Bromine in Hydrobromic Acid [17]

-

Materials: 2,1,3-benzothiadiazole, 48% hydrobromic acid (HBr), Bromine (Br₂).

-

Procedure:

-

A mixture of 2,1,3-benzothiadiazole and 48% hydrobromic acid is heated to 100 °C with stirring under a nitrogen atmosphere.

-

Bromine is added dropwise to the heated mixture over a period of one hour.

-

As the product begins to precipitate, an additional amount of hydrobromic acid may be added to facilitate stirring.

-

The reaction mixture is refluxed for an additional 2 hours.

-

The hot reaction mixture is filtered, and the precipitate is washed thoroughly with distilled water.

-

The filtrate is cooled to allow for further precipitation of the product, which is then filtered and washed with water.

-

The combined solid product is recrystallized from a chloroform (B151607)/hexane mixture to yield pale yellow, needle-like crystals of this compound.

-

Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid [17]

-

Materials: 2,1,3-benzothiadiazole, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (H₂SO₄), Chloroform.

-

Procedure:

-

2,1,3-benzothiadiazole is dissolved in a mixture of concentrated sulfuric acid and chloroform at room temperature.

-

N-Bromosuccinimide is added to the solution.

-

The reaction mixture is stirred at room temperature under a nitrogen atmosphere.

-

Upon completion, the reaction mixture is poured into ice water, and the precipitate is collected by filtration.

-

The crude product is purified by column chromatography to obtain this compound.

-

Synthetic pathways to this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the introduction of various aryl or heteroaryl substituents at the 4 and 7 positions, leading to the formation of π-conjugated systems with tailored electronic and optical properties.[2][12][14]

Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

General Protocol for Suzuki Coupling: [13][18][19]

-

Reactants: this compound, an arylboronic acid or ester.

-

Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

-

Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Procedure:

-

This compound, the arylboronic acid, the palladium catalyst, and the base are combined in the solvent system.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to yield the desired 4,7-diaryl-2,1,3-benzothiadiazole.

-

Stille Cross-Coupling Reaction

The Stille reaction couples an organotin compound with an organic halide.

General Protocol for Stille Coupling: [4][20][21][22][23]

-

Reactants: this compound, an organostannane (e.g., an aryltributyltin reagent).

-

Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄.

-

Solvent: Anhydrous, degassed organic solvent such as toluene or DMF.

-

Procedure:

-

This compound and the organostannane are dissolved in the solvent in a reaction vessel.

-

The palladium catalyst is added, and the mixture is degassed and heated under an inert atmosphere.

-

The reaction is monitored for completion.

-

Upon completion, the reaction is cooled, and the product is isolated and purified, often involving a wash with a fluoride (B91410) solution to remove tin byproducts, followed by chromatography.

-

Key cross-coupling reactions of this compound.

Applications in Materials Science

The primary application of this compound is as a monomer for the synthesis of conducting polymers used in organic electronics.[2][12][14][24] These polymers are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Notable examples of polymers synthesized from this building block include PCDTBT and PCPDTBT, which are known for their performance in organic solar cells.[2][14]

Relevance to Drug Development

While this compound is described as a biochemical reagent for life science research, specific details regarding its biological activity, mechanism of action, or involvement in signaling pathways are not well-documented in the available literature.[2][15]

However, the broader class of benzothiadiazole and benzothiadiazine derivatives has been the subject of extensive research in medicinal chemistry.[1][3][4][5][6][7][8][9] These scaffolds have been incorporated into molecules exhibiting a wide range of pharmacological activities, including:

The biological activities of these derivatives are highly dependent on the nature and position of the substituents on the benzothiadiazole ring system. The development of new therapeutic agents based on this scaffold is an active area of research.

Conclusion

This compound is a key intermediate in the synthesis of advanced organic materials, particularly for applications in organic electronics. Its well-defined synthesis and reactivity in cross-coupling reactions make it a valuable tool for materials scientists. While the benzothiadiazole core is present in many biologically active molecules, the specific role of this compound in drug development remains largely unexplored, presenting a potential area for future investigation. This guide provides a foundational understanding of this compound for researchers across various scientific disciplines.

References

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:15155-41-6 | Chemsrc [chemsrc.com]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. jchemrev.com [jchemrev.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. guidechem.com [guidechem.com]

- 12. This compound | 15155-41-6 [amp.chemicalbook.com]

- 13. This compound|lookchem [lookchem.com]

- 14. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 20. Stille Coupling [organic-chemistry.org]

- 21. Stille reaction - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scispace.com [scispace.com]

- 24. ossila.com [ossila.com]

An In-depth Technical Guide to 4,7-Dibromo-2,1,3-benzothiadiazole

CAS Number: 15155-41-6

Introduction: 4,7-Dibromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that serves as a pivotal building block in the fields of materials science and organic electronics. Its electron-deficient benzothiadiazole core, combined with the reactive bromine atoms at the 4 and 7 positions, makes it an ideal monomer for the synthesis of advanced functional materials. This compound is extensively used in the development of organic semiconductors, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).[1][2] The bromine substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex π-conjugated polymers and small molecules with tailored optoelectronic properties.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 15155-41-6 | [1] |

| Molecular Formula | C₆H₂Br₂N₂S | [2] |

| Molecular Weight | 293.96 g/mol | [2] |

| Appearance | White to light yellow or light orange crystalline powder. | [2][5][6] |

| Melting Point | 187 - 191 °C | [2][6][7] |

| Solubility | Soluble in Toluene (B28343), DMSO (with ultrasonic assistance). | [5][8] |

| Storage Conditions | Store at 2 - 8 °C under an inert gas. The product is light and air sensitive. | [2][6] |

Synthesis of this compound

The primary synthetic routes to this compound involve the direct bromination of 2,1,3-benzothiadiazole (B189464). The choice of brominating agent and reaction conditions can be adapted based on available resources and safety considerations.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols for Synthesis

Protocol 1: Bromination using Bromine (Br₂) and Hydrobromic Acid (HBr)

This conventional method is widely cited for producing this compound.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 2,1,3-benzothiadiazole (1 equivalent) and 48% hydrobromic acid.

-

Heating: Heat the mixture to approximately 100-127 °C with stirring under a nitrogen atmosphere.[10][11]

-

Addition of Bromine: Add bromine (Br₂, ~3 equivalents) dropwise to the heated mixture over a period of one hour.[10] As the product begins to precipitate, additional HBr may be added to facilitate stirring.

-

Reaction: Allow the mixture to stir under reflux for an additional 2-12 hours.[10][11]

-

Work-up: Filter the hot reaction mixture. Wash the collected precipitate thoroughly with distilled water.

-

Purification: The crude product can be further purified by washing with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by water, methanol, and n-hexane.[10][11] The final product is dried to yield a solid.[11]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This alternative pathway avoids the use of elemental bromine, which can be advantageous for safety and handling.[9][11]

-

Reaction Setup: Dissolve 2,1,3-benzothiadiazole (1 equivalent) in concentrated sulfuric acid in a flask under a nitrogen atmosphere at room temperature.[9][11]

-

Addition of NBS: Add N-bromosuccinimide (NBS, ~2.1-2.2 equivalents) portion-wise to the solution while stirring. The reaction can be conducted at temperatures ranging from room temperature to 60 °C.[9][11]

-

Reaction: Stir the reaction mixture for 12 hours or more, monitoring for completion.[11]

-

Work-up: Carefully pour the reaction mixture into ice water to precipitate the product.[11]

-

Purification: Filter the precipitate and wash it sequentially with deionized water, methanol, and n-hexane. The residue is then dried to obtain the solid product.[11]

Key Reactions and Applications

The reactivity of the C-Br bonds in this compound makes it a versatile precursor for creating donor-acceptor (D-A) type molecules through palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to building the conjugated backbones of polymers used in organic electronics.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the benzothiadiazole core and various aryl or heteroaryl boronic acids or esters.[3][12] This reaction is a cornerstone for synthesizing a wide array of conjugated materials for OLEDs and OPVs.[13][14]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the desired arylboronic acid or ester (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.05 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (4 equivalents).[13]

-

Solvent Addition: Add an anhydrous solvent, such as toluene or a dioxane/water mixture.[13][15]

-

Degassing: Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.[13]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 2-24 hours, monitoring progress by TLC.[13][15]

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[13]

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[13]

Stille Cross-Coupling

The Stille coupling reaction involves the coupling of this compound with organotin compounds (stannanes).[16] This reaction is highly valued for its tolerance of a wide variety of functional groups and is used to synthesize polymers like PCDTBT and PCPDTBT.[1][5][17]

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. This compound | 15155-41-6 [chemicalbook.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. AB355580 | CAS 15155-41-6 – abcr Gute Chemie [abcr.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. guidechem.com [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of 4,7-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-Dibromo-2,1,3-benzothiadiazole, a key building block in the synthesis of organic semiconductors for applications in light-emitting diodes and photovoltaic devices.[1][2] This document details the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the compound, including detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| 7.72 - 7.74 | Singlet | 2H | CDCl₃ |

Note: The singlet peak corresponds to the two equivalent protons at the 5th and 6th positions of the benzothiadiazole ring.[3]

Table 2: ¹³C NMR Spectroscopic Data

While specific peak assignments are not extensively reported in the literature, the ¹³C NMR spectrum is used to confirm the chemical structure of the product. The solvent residue signal for CDCl₃ typically appears around 77 ppm.[3]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 690 - 515 | C-Br stretching |

Note: The FT-IR spectrum confirms the presence of carbon-bromine bonds within the molecule.[3]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is required.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (sufficient for good signal-to-noise).

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method): [5][6]

-

Thoroughly dry potassium bromide (KBr) powder to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[5]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent (e.g., chloroform, dichloromethane, or hexane). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a specified wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in chemical characterization.

Caption: Workflow for Spectroscopic Analysis.

Caption: Spectroscopic Techniques and Their Contributions.

References

Unveiling the Solid-State Architecture of 4,7-Dibromo-2,1,3-benzothiadiazole: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key organic intermediates is paramount. This technical guide provides an in-depth analysis of the crystal structure of 4,7-Dibromo-2,1,3-benzothiadiazole, a pivotal building block in the synthesis of advanced materials for organic electronics and potential therapeutic agents.

This document outlines the crystallographic parameters of this compound, details the experimental methodologies for its synthesis and structural determination, and presents this information in a clear, accessible format to support further research and application.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P121/c1 with two crystallographically independent molecules in the asymmetric unit.[1] Key crystallographic data and collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Chemical Formula | C₆H₂Br₂N₂S |

| Formula Weight | 293.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (No. 14) |

| a (Å) | 18.3670(9) |

| b (Å) | 3.9522(2) |

| c (Å) | 22.120(2) |

| β (°) | 97.390(6) |

| Volume (ų) | 1592.4 |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation (Å) | Cu Kα (1.54178) |

| Rgt(F) | 0.045 |

| wRref(F²) | 0.127 |

Data sourced from Z. Kristallogr. NCS 218 (2003) 555–556.[1]

Table 2: Data Collection and Handling.

| Parameter | Value |

| Diffractometer | Enraf-Nonius CAD4 |

| Scan Mode | ω/2θ |

| 2θmax (°) | 148.44 |

| N(hkl)measured | 3313 |

| N(hkl)unique | 3219 |

| Criterion for Iobs | Iobs > 2σ(Iobs) |

| N(hkl)gt | 2772 |

| N(param)refined | 216 |

Data sourced from Z. Kristallogr. NCS 218 (2003) 555–556.[1]

Molecular and Crystal Packing Insights

The molecular structure of this compound exhibits a quinonoid character in the 2,1,3-benzothiadiazole (B189464) ring, as suggested by the shortening of specific carbon-carbon bonds.[1] The crystal packing is characterized by short intermolecular S···N and Br···Br contacts.[1] These non-covalent interactions play a crucial role in the solid-state arrangement of the molecules. The S···N distances are approximately 3.226(4) Å and 3.238(4) Å, while the Br···Br distances are around 3.542(1) Å and 3.662(1) Å, which are shorter than the sum of their respective van der Waals radii.[1]

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication and extension of these findings.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method involves the bromination of 2,1,3-benzothiadiazole.[1][2]

Protocol 1: Bromination using Hydrobromic Acid and Bromine.

-

Dissolve 2,1,3-benzothiadiazole in 47% hydrobromic acid.[1]

-

Slowly add concentrated bromine water to the solution.[2]

-

Heat the reaction mixture to reflux at 127°C and maintain for 12 hours.[2]

-

After cooling to room temperature, neutralize the excess bromine with a sodium bicarbonate aqueous solution.[2]

-

Extract the product into an organic solvent such as chloroform.[2]

-

Purify the crude product by silica (B1680970) gel column chromatography using dichloromethane (B109758) as the eluent to yield the final product.[2]

Protocol 2: Bromination using N-bromosuccinimide (NBS).

-

Under a nitrogen atmosphere, dissolve benzothiadiazole in concentrated sulfuric acid.[2]

-

Add N-bromosuccinimide in portions at 60°C.[2]

-

Stir the reaction mixture for 12 hours.[2]

-

Pour the reaction mixture into ice water and filter the precipitate.[2]

-

Wash the residue with deionized water, methanol, and n-hexane.[2]

-

Dry the solid to obtain the final product.[2]

Single Crystal Growth

Pale yellow, plate-like single crystals suitable for X-ray diffraction can be grown from a dichloromethane solution.[1] This is typically achieved by slow evaporation of the solvent at room temperature.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using an Enraf-Nonius CAD4 diffractometer with Cu Kα radiation.[1] The structure was solved and refined using the software packages TeXsan, SHELXS-97, and SHELXL-97.[1][3] The molecular graphics were generated using ORTEP-III.[1][3]

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the synthesis and characterization workflow.

Caption: Synthetic workflow for this compound.

Caption: Workflow for crystallization and X-ray diffraction analysis.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of conjugated polymers and small molecules for organic electronics.[4][5][6][7] Its electron-withdrawing nature makes it a valuable component in donor-acceptor systems designed for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[5] The bromo-functional groups are particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the construction of complex π-conjugated systems.[8][9] The detailed structural information presented here provides a solid foundation for molecular modeling and the rational design of novel materials with tailored optoelectronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. ossila.com [ossila.com]

- 6. This compound | 15155-41-6 [chemicalbook.com]

- 7. This compound | 15155-41-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

The Electron-Accepting Heart of Modern Electronics: A Technical Guide to 4,7-Dibromo-2,1,3-benzothiadiazole Derivatives

For Immediate Release

In the quest for next-generation organic electronics, the design and synthesis of electron-accepting molecular components are of paramount importance. Among these, 4,7-Dibromo-2,1,3-benzothiadiazole (DBTB) has emerged as a powerhouse building block. Its inherent electron-deficient nature, coupled with the versatility of carbon-bromine bonds for cross-coupling reactions, allows for the systematic tuning of electronic properties. This technical guide provides an in-depth analysis of the electron-accepting properties of DBTB derivatives for researchers, scientists, and drug development professionals. We will explore the synthesis, electronic characteristics, and the structure-property relationships that make these compounds promising candidates for a wide range of applications, from organic solar cells to biomedical sensors.

Core Concepts: The Benzothiadiazole Advantage

2,1,3-Benzothiadiazole (BTD) is an electron-deficient heterocyclic compound that serves as an excellent electron acceptor. The introduction of two bromine atoms at the 4 and 7 positions not only enhances its electron-withdrawing character but also provides reactive sites for the introduction of various functional groups through well-established cross-coupling chemistry.[1] This allows for the precise modulation of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels, which are critical parameters governing the performance of organic electronic devices.

Quantitative Analysis of Electron-Accepting Properties

The electron-accepting properties of 4,7-disubstituted-2,1,3-benzothiadiazole derivatives can be quantified through electrochemical methods, primarily cyclic voltammetry, and corroborated by computational studies. The key parameters, LUMO and HOMO energy levels, are summarized in the table below for a series of derivatives.

| Derivative Name | Substituent at 4,7-positions | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Method | Reference |

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | Selenophen-2-yl-thiophen-2-yl | -5.12 | -3.04 | 2.08 | CV (Experimental) | [2] |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | Pyridin-2-yl-thiophen-2-yl | -5.24 | -3.00 | 2.24 | CV (Experimental) | [2] |

| 4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)benzothiadiazole | 3,4-ethylenedioxythiophen-2-yl | -4.78 | -2.97 | 1.81 | CV (Experimental) | [2] |

| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | 2,2'-bithiophen-5-yl | -5.12 | -2.99 | 2.13 | CV (Experimental) | [2] |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole | Thiophen-2-yl | -5.35 | -3.25 | 2.10 | CV (Experimental) | |

| 5,6-difluoro-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | Thiophen-2-yl (fluorinated core) | -5.55 | -3.45 | 2.10 | CV (Experimental) | [3] |

Note: The HOMO and LUMO energy levels are typically determined from the onset potentials of the first oxidation and reduction peaks in the cyclic voltammogram, respectively, and are referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple.

Experimental Protocols

Synthesis of 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole via Suzuki Coupling

This protocol describes a common method for the synthesis of a representative DBTB derivative.

Materials:

-

This compound

-

Thiophene-2-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a reaction flask, add this compound (1.0 eq), thiophene-2-boronic acid (2.5 eq), and potassium carbonate (4.0 eq).

-

Add a 2:1 mixture of toluene and ethanol to the flask.

-

Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an inert atmosphere.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.[2][4]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.

Equipment and Materials:

-

Potentiostat

-

Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

-

Analyte solution (typically 1 mM of the benzothiadiazole derivative in a suitable solvent like dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Inert gas (argon or nitrogen)

-

Ferrocene (for internal calibration)

Procedure:

-

Prepare the analyte solution containing the benzothiadiazole derivative and the supporting electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Perform a background scan of the electrolyte solution to ensure no interfering peaks are present.

-

Run the cyclic voltammogram of the analyte solution. A typical scan rate is 100 mV/s. The potential window should be wide enough to observe the first oxidation and reduction events.

-

After the initial scan, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.

-

Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) of the analyte from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8][5]

-

Characterization by UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of the material.

Equipment and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Solution of the benzothiadiazole derivative in a suitable solvent (e.g., chloroform, dichloromethane)

Procedure:

-

Prepare a dilute solution of the benzothiadiazole derivative.

-

Calibrate the spectrophotometer with a blank cuvette containing only the solvent.

-

Record the absorption spectrum of the solution over a relevant wavelength range.

-

Identify the absorption onset (λ_onset), which is the wavelength at which the absorption begins to rise from the baseline.

-

Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).[5]

Structure-Property Relationships

The data presented in the table reveals clear structure-property relationships. The introduction of different heteroaromatic rings at the 4 and 7 positions significantly influences the HOMO and LUMO energy levels. For instance, the derivative with the electron-rich 3,4-ethylenedioxythiophene (B145204) (EDOT) substituent exhibits the highest HOMO level (-4.78 eV) and the smallest electrochemical band gap (1.81 eV), suggesting enhanced intramolecular charge transfer.[2] Conversely, fluorination of the benzothiadiazole core is known to lower both the HOMO and LUMO levels, which can be advantageous for improving the stability and open-circuit voltage in organic solar cells.[3]

Conclusion

This compound derivatives represent a versatile and highly tunable class of electron-accepting materials. Through judicious selection of substituents and synthetic methodologies, their electronic properties can be precisely engineered to meet the demands of various applications in organic electronics and beyond. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of these promising molecular building blocks.

References

Solubility Profile of 4,7-Dibromo-2,1,3-benzothiadiazole: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the solubility of 4,7-Dibromo-2,1,3-benzothiadiazole is critical for its application in the synthesis of novel organic semiconductors and other advanced materials. This technical guide provides a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of a key synthetic application.

Core Overview

This compound is a key building block in the development of conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its solubility is a crucial parameter for reaction kinetics, purification, and film morphology in device fabrication.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on available data and the principle of "like dissolves like," a summary of its solubility is presented below. The compound, being relatively nonpolar and aromatic, is expected to be more soluble in nonpolar and aromatic solvents.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~2.5[1] | Soluble, particularly with ultrasonic agitation.[1] |

| Toluene | C₇H₈ | 2.4 | Soluble (qualitative)[2] | Often used as a solvent for reactions involving this compound. |

| Chloroform | CHCl₃ | 4.1 | Estimated to be soluble | A common solvent for many organic compounds of similar structure. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Estimated to be moderately soluble | Frequently used in coupling reactions. |

| Acetone | C₃H₆O | 5.1 | Estimated to be sparingly soluble | Higher polarity may limit solubility. |

| Ethanol | C₂H₅OH | 5.2 | Estimated to be sparingly soluble | The presence of a hydroxyl group makes it a polar protic solvent. |

| Methanol | CH₃OH | 6.6 | Estimated to be poorly soluble | High polarity makes it a poor solvent for this compound. |

| Water | H₂O | 10.2 | Sparingly soluble/Insoluble | As a highly polar solvent, it is not suitable for dissolving this nonpolar compound. |

Note: "Estimated" values are based on the solubility of structurally similar compounds and general principles of solubility. Experimental verification is recommended.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a detailed gravimetric method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene, Chloroform)

-

Analytical balance (accurate to 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for several hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 1-5 mL) of the supernatant into a syringe fitted with a solvent-resistant filter. This step is crucial to ensure that no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry glass vial.

-

Record the exact mass of the vial containing the solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood at room temperature or by gentle heating in a drying oven. For volatile solvents, a gentle stream of nitrogen can be used to accelerate evaporation.

-

Once all the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.

-

Weigh the vial containing the dry, solid residue of this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Visualization of a Key Application: Suzuki Coupling Reaction

This compound is a versatile building block for the synthesis of more complex molecules for organic electronics, often via palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. The following diagram illustrates the experimental workflow for the synthesis of 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole.

This workflow provides a general overview of the steps involved in a typical Suzuki coupling reaction utilizing a derivative of this compound to synthesize a more complex conjugated molecule.[3] The specific conditions, such as temperature and reaction time, may vary depending on the specific substrates and desired product.

References

Commercial Suppliers of High-Purity 4,7-Dibromo-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 4,7-Dibromo-2,1,3-benzothiadiazole, a key building block in the development of advanced materials and potential therapeutic agents. The guide details product specifications from various suppliers, outlines key experimental protocols for its synthesis and application, and visualizes relevant biological signaling pathways and experimental workflows.

Commercial Supplier Specifications

High-purity this compound is available from a range of specialty chemical suppliers. The following table summarizes the product specifications from several prominent vendors to facilitate comparison. Purity levels are consistently high, though the analytical methods reported vary.

| Supplier | Product Number | Purity | Analytical Method(s) | Appearance | Melting Point (°C) | CAS Number |

| Thermo Scientific Chemicals | H56306 | 97% | GC, FTIR, ¹H NMR | White to yellow to brown powder or crystals | Not specified | 15155-41-6 |

| Tokyo Chemical Industry (TCI) | D3842 | >98.0% | GC | White to light yellow to light orange powder to crystal | 187.0 - 191.0 | 15155-41-6 |

| Sigma-Aldrich | Not specified | 99% (for fluoro-derivative) | HPLC | Solid (for fluoro-derivative) | 158-163 (for fluoro-derivative) | 1347736-74-6 (fluoro-derivative) |

| Ossila | Not specified | ≥98% | ¹H NMR | Light yellow crystals | 187 - 190 | 15155-41-6 |

| Chem-Impex | Not specified | ≥98% | GC | White to light yellow to light orange powder to crystal | 187 - 191 | 15155-41-6 |

| Apollo Scientific | Not specified | ≥95% | Not specified | Not specified | Not specified | 15155-41-6 |

| NebuChem | NBC-239935 | 98% | Not specified | Not specified | Not specified | 15155-41-6 |

| MedChemExpress | Not specified | Not specified | Not specified | Not specified | Not specified | 15155-41-6 |

Synthesis and Purification Protocols

The synthesis of this compound is well-established, with several common methods employed. The choice of method can influence the impurity profile of the final product.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (NBS Bromination)

This protocol is adapted from established literature procedures.[1]

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2,1,3-benzothiadiazole (1 equivalent) in concentrated sulfuric acid in a round-bottom flask.

-

Reagent Addition: While stirring, add N-bromosuccinimide (2.1 equivalents) portion-wise to the solution.

-

Reaction Conditions: Heat the mixture to 60°C and maintain stirring for 12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Purification: Filter the crude product and wash sequentially with deionized water, methanol, and n-hexane. Repeat the washing steps three times.

-

Drying: Dry the purified solid under vacuum to yield the final product. The yield for this method is reported to be around 69%.[1]

Applications in Organic Electronics and Cross-Coupling Reactions

This compound is a crucial monomer for the synthesis of conducting polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] It is a key precursor for polymers like PCDTBT and PCPDTBT. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.

Experimental Workflow: Stille Coupling for Polymer Synthesis

Caption: General workflow for Stille coupling using this compound.

Detailed Protocol for Suzuki Cross-Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with a boronic acid or ester.

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired boronic acid or ester (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base like potassium carbonate (4 equivalents).

-

Solvent Addition: Add a mixture of solvents, typically toluene (B28343) and water.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Relevance in Drug Development and Biological Signaling Pathways

Derivatives of the benzothiadiazole core have garnered significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis.[3] Its constitutive activation is observed in many human cancers, making it a prime target for therapeutic intervention.[4] Benzothiadiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[5][6][7]

Caption: Inhibition of the STAT3 signaling pathway by benzothiadiazole derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical intracellular pathway that promotes cell survival and growth.[8][9] Aberrant activation of this pathway is a hallmark of many cancers.[10] Novel benzothiadiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway.[10][11]

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiadiazole derivatives.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for cell proliferation and differentiation.[12][13] Dysregulation of this pathway is frequently associated with cancer.[14] Benzothiadiazole-based compounds have been demonstrated to down-regulate the phosphorylation of ERK, thereby inhibiting this signaling pathway.[15]

Caption: Inhibition of the ERK/MAPK signaling pathway by benzothiadiazole derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. ossila.com [ossila.com]

- 3. STAT3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 9. cusabio.com [cusabio.com]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. cusabio.com [cusabio.com]

- 14. Activation of mitochondrial ERK protects cancer cells from death through inhibition of the permeability transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Conjugated Polymers Using 4,7-Dibromo-2,1,3-benzothiadiazole

Introduction

4,7-Dibromo-2,1,3-benzothiadiazole (DBT) is a foundational building block in the synthesis of high-performance conjugated polymers for organic electronic applications. Due to the strong electron-withdrawing nature of the benzothiadiazole (BT) core, polymers incorporating this unit often exhibit low band gaps, making them suitable for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][3] The bromine atoms at the 4 and 7 positions provide reactive sites for various cross-coupling reactions, allowing for the creation of donor-acceptor (D-A) type copolymers with tunable optoelectronic properties.[4][5] This document outlines the primary synthetic methodologies for preparing conjugated polymers using DBT, including detailed protocols and comparative data.

Key Polymerization Methodologies

The synthesis of conjugated polymers from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The most common and effective methods are Stille, Suzuki, and Direct Arylation Polymerization (DArP).

-

Stille Coupling Polymerization: This method involves the reaction of an organotin compound (e.g., a distannylated comonomer) with the dibrominated DBT monomer.[4][6] It is highly reliable and tolerant of a wide range of functional groups, often resulting in high molecular weight polymers.[6][7] However, a significant drawback is the toxicity and difficulty of removing organotin byproducts.

-

Suzuki Coupling Polymerization: This reaction couples DBT with a comonomer functionalized with boronic acid or boronic ester groups.[5][8] The Suzuki reaction is advantageous due to its generally mild reaction conditions, good yields, and the low toxicity of its boron-containing byproducts, which are typically easier to remove than tin compounds.[5][9]

-

Direct Arylation Polymerization (DArP): DArP has emerged as a more environmentally friendly and cost-effective alternative.[10] This method directly couples the C-H bonds of a comonomer (like thiophene) with the C-Br bonds of DBT, bypassing the need to synthesize organometallic (tin or boron) derivatives of the comonomer.[10][11] This significantly shortens the synthetic route and reduces harmful waste.[10][12]

A general workflow for these polymerization techniques involves monomer synthesis, the cross-coupling reaction under an inert atmosphere, and subsequent purification of the resulting polymer, often through precipitation and Soxhlet extraction.

Data Presentation: Properties of DBT-Based Polymers

The choice of polymerization method and comonomer significantly impacts the properties of the final polymer. The following table summarizes key quantitative data for representative polymers synthesized using this compound.

| Polymer Name/Acronym | Comonomer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI | Optical Bandgap (Eg, eV) | PCE (%) | Reference |

| PffBT4T-2OD (PCE11) | 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene derivative | Stille | 83.0 | 172.0 | 2.07 | 1.65 | ~11 | [13][14] |

| PCDTBT | Carbazole derivative | Suzuki | - | - | - | 1.9 | ~6.1-7.2 | [2] |

| PFDTBT | 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) | Suzuki | >20 | - | - | 1.91-1.93 | - | [8] |

| PPDTBT | 2,5-bis(2-hexyldecyloxy)phenylene derivative | DArP | 28-60 | - | >2.0 | - | >3 | |

| P2 | (4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | Stille | 43 | 112 | 2.6 | - | - | [15] |

| P(NDI-T-BTD-T) | Naphthalene-diimide-thiophene derivative | Stille | 27 | 45 | 1.7 | - | - | [16] |

Experimental Protocols

The following are detailed protocols for the synthesis of conjugated polymers using this compound via Stille, Suzuki, and Direct Arylation Polymerization.

Protocol 1: Stille Coupling Polymerization (Example: PffBT4T-2OD type polymer)

This protocol is adapted from established methods for synthesizing high-efficiency polymers for organic solar cells.

Materials:

-

This compound (DBT) (1 equivalent)

-

Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene) (1 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equivalents)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equivalents)

-

Anhydrous Toluene (B28343) or Chlorobenzene

Procedure:

-

In a flame-dried Schlenk flask, add this compound, the distannylated comonomer, Pd₂(dba)₃, and P(o-tol)₃.

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous toluene via cannula to the flask.

-

Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.

-

After cooling to room temperature, pour the viscous solution slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.

-

Filter the solid product and wash it with methanol.

-

To purify the polymer, perform Soxhlet extraction sequentially with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers.

-

Extract the final polymer with a good solvent (e.g., chloroform (B151607) or chlorobenzene).

-

Precipitate the extracted polymer in methanol again, filter, and dry under vacuum at 40-60 °C.

Protocol 2: Suzuki Coupling Polymerization (Example: PFDTBT type polymer)

This protocol is based on the synthesis of fluorene-benzothiadiazole copolymers.[8][17]

Materials:

-

This compound (DBT) (1 equivalent)

-

Diboronic ester comonomer (e.g., 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester)) (1 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents)

-

Potassium carbonate (K₂CO₃) (2 M aqueous solution)

-

Aliquat 336 (phase-transfer catalyst)

-

Anhydrous Toluene

-

Methanol

Procedure:

-

In a round-bottom flask, combine DBT, the diboronic ester comonomer, and Pd(PPh₃)₄. If using, add a few drops of Aliquat 336.

-

Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen.

-

Add anhydrous toluene, followed by the 2 M K₂CO₃ solution.

-

Heat the biphasic mixture to 85-90 °C and stir vigorously for 24-48 hours.

-

After the reaction, cool the mixture and separate the organic layer. Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solution using a rotary evaporator.

-

Precipitate the concentrated solution into vigorously stirring methanol.

-

Filter the polymer and purify using Soxhlet extraction as described in Protocol 1.

-

Dry the final polymer product under vacuum.

Protocol 3: Direct Arylation Polymerization (DArP)

This protocol is a greener alternative for synthesizing DBT-based polymers, adapted from methods developed to reduce synthetic steps and waste.[10][18]

Materials:

-

This compound (DBT) (1 equivalent)

-

C-H activated comonomer (e.g., Thiophene) (2.2 equivalents or more to suppress side reactions)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)

-

Pivalic acid (PivOH) or Neodecanoic acid (NDA) (0.3-0.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3 equivalents)

-

Anhydrous N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)

-

Methanol

Procedure:

-

Add DBT, K₂CO₃ (or Cs₂CO₃), Pd(OAc)₂, and PivOH to an oven-dried Schlenk tube.

-

Evacuate and backfill the tube with nitrogen three times.

-

Add the C-H activated comonomer and anhydrous DMAc via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 24-72 hours.

-

After cooling, dilute the reaction mixture with chloroform or toluene and filter through a pad of celite to remove inorganic salts and palladium black.

-

Concentrate the filtrate and precipitate the crude polymer into methanol.

-

Filter the polymer and purify by Soxhlet extraction as described in the previous protocols.

-

Dry the purified polymer under vacuum.

References

- 1. Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction [open.metu.edu.tr]

- 2. ossila.com [ossila.com]

- 3. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 4. benchchem.com [benchchem.com]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02816J [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions of 4,7-Dibromo-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4][5] 4,7-Dibromo-2,1,3-benzothiadiazole is a key building block in the development of organic electronics and pharmaceutical compounds due to the electron-accepting nature of the benzothiadiazole core.[6][7][8] The ability to selectively functionalize the 4 and 7 positions via Suzuki coupling allows for the synthesis of a diverse range of derivatives with tailored electronic and photophysical properties.

These application notes provide a summary of various reported reaction conditions for the Suzuki coupling of this compound with a range of arylboronic acids and esters. Detailed protocols for selected methodologies are also presented to facilitate the practical application of these transformations in a laboratory setting.

Data Presentation: Comparative Analysis of Reaction Conditions

The successful outcome of a Suzuki coupling reaction is highly dependent on the interplay of several factors, including the choice of catalyst, base, solvent system, and reaction temperature.[2][9] The following table summarizes various conditions reported for the Suzuki coupling of this compound, offering a comparative overview to guide reaction optimization.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Notes |

| 1 | 2-Thienylboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ (3 equiv.) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 95 | Synthesis of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole. |

| 2 | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (8 mol%) | K₃PO₄ (3 equiv.) | Toluene/H₂O (10:1) | 100 | 16 | 88 | General conditions for diarylation. |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%) / P(o-tolyl)₃ (10 mol%) | K₂CO₃ (2 equiv.) | DMF/H₂O (1:1) | 80 | 24 | 92 | Effective for electron-rich arylboronic acids.[9] |

| 4 | 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane | Pd(PPh₃)₄ (2.2 mol%) | Na₂CO₃ (2M aq.) | Toluene/Ethanol | Reflux | 45 | ~90 | Synthesis of a silylated derivative.[10] |

| 5 | Arylboronic acids | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ (2.5 equiv.) | Dioxane | 100 | 12 | 85-95 | Broad applicability for various arylboronic acids. |

| 6 | Various arylboronic acids | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (1.3 equiv) | Dioxane/EtOH/H₂O | 140 | 4 | Moderate to good | General conditions for heteroaryl coupling.[11][12] |

Mandatory Visualizations

General Suzuki Coupling Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling of this compound.

Experimental Workflow for Suzuki Coupling

References

- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Stille Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a prominent electron-accepting unit integral to the design of functional organic materials. Its unique electronic properties have led to its incorporation in fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaics. The derivatization of the BTD scaffold, particularly at the 4 and 7 positions, allows for the fine-tuning of its photophysical and electronic characteristics. The Stille cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, offering a reliable strategy for the synthesis of 4,7-disubstituted BTD derivatives. This reaction's tolerance for a wide variety of functional groups and its relatively mild conditions make it a valuable tool in both materials science and the development of novel therapeutic agents.[1][2][3][4][5]

These notes provide detailed protocols for the Stille coupling of 4,7-Dibromo-2,1,3-benzothiadiazole with various organotin compounds, a summary of reaction parameters, and insights into the applications of the resulting products.

Reaction Principle and Workflow

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][3] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

A general workflow for the Stille coupling of this compound is depicted below.

Caption: General workflow for the Stille coupling reaction.

Data Presentation: Reaction Parameters for Stille Coupling